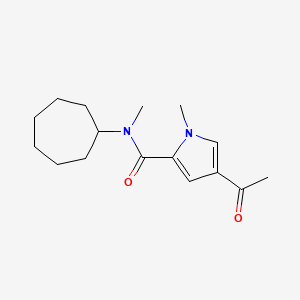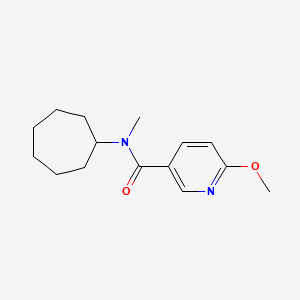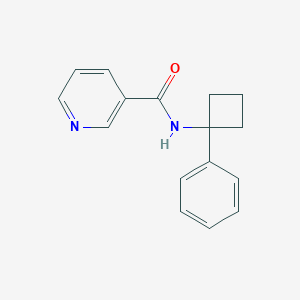
N-(1-phenylcyclobutyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclobutyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by GABA aminotransferase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in various neurological disorders.
作用機序
N-(1-phenylcyclobutyl)cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a range of physiological effects. These include reducing anxiety, promoting sleep, and reducing the risk of seizures. In addition, this compound has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
実験室実験の利点と制限
One advantage of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, this compound has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-phenylcyclobutyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, which has been the focus of several recent studies. In addition, there is growing interest in the use of this compound as a potential treatment for addiction, particularly in the context of opioid use disorders. Finally, there is ongoing research into the potential use of this compound in the treatment of epilepsy, anxiety, and other neurological disorders.
合成法
The synthesis of N-(1-phenylcyclobutyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanecarboxylic acid. This acid is then converted into its acid chloride derivative, which is reacted with N-phenylethylamine to produce N-(1-phenylcyclobutyl)carboxamide. Finally, this compound is treated with sodium hydride and cyclobutyl bromide to yield this compound.
科学的研究の応用
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, this compound has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes intellectual disability and seizures.
特性
IUPAC Name |
N-(1-phenylcyclobutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(12-6-4-7-12)16-15(10-5-11-15)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXZDSJCWLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)








![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)

